Pivalopril

Description

Structure

3D Structure

Properties

CAS No. |

76963-39-8 |

|---|---|

Molecular Formula |

C16H27NO4S |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

2-[cyclopentyl-[3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19) |

InChI Key |

XRKXJJYSKUIIEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-cyclopentyl-N-(3-((2,2-dimethyl-1-oxopropyl)thio)-2-methyl-1-oxypropyl)glycine pivalopril RHC 3659 RHC-3659 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pivalopril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalopril is an orally active angiotensin-converting enzyme (ACE) inhibitor. This document provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis. The synthesis section outlines a plausible retro-synthetic analysis and proposes a convergent synthetic route, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient. This guide is intended to serve as a technical resource, providing detailed experimental protocols and organized quantitative data to aid in research and development.

Chemical Structure

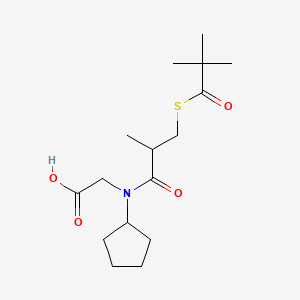

This compound, systematically named (2S)-N-cyclopentyl-N-[2-methyl-3-(2,2-dimethylpropanoyl)sulfanylpropanoyl]glycine, is a carboxyl-containing ACE inhibitor.[1] Its chemical formula is C₁₆H₂₇NO₄S, and it has a molecular weight of 329.46 g/mol .

Molecular Structure:

The structure of this compound consists of three key moieties:

-

N-cyclopentylglycine: This portion of the molecule contributes to the overall lipophilicity and binding to the ACE enzyme.

-

A substituted propanoyl chain: This central fragment includes a methyl group at the α-position and a pivaloylthio group at the β-position. The stereochemistry at the α-carbon is crucial for its biological activity.

-

A pivaloyl (tert-butylcarbonyl) group: This bulky group is part of the thioester functionality.

The presence of a thiol group, protected as a pivaloyl thioester, is a characteristic feature of some ACE inhibitors, which interacts with the zinc ion in the active site of the angiotensin-converting enzyme.

Synthesis of this compound

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates, followed by their coupling. A plausible retrosynthetic analysis breaks down the molecule into (S)-N-cyclopentylglycine and (R)-2-methyl-3-(pivaloylthio)propanoic acid.

Synthesis of Key Intermediates

2.1.1. Synthesis of (S)-N-cyclopentylglycine

This intermediate can be synthesized through the reductive amination of glyoxylic acid with cyclopentylamine.

Experimental Protocol:

-

Step 1: Formation of the Schiff base: To a solution of glyoxylic acid (1.0 eq) in a suitable solvent such as methanol, cyclopentylamine (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours to form the corresponding imine (Schiff base).

-

Step 2: Reduction of the imine: The crude imine solution is then treated with a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions at 0 °C. The reaction is then stirred at room temperature overnight.

-

Step 3: Work-up and isolation: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 and then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-N-cyclopentylglycine. The product can be further purified by recrystallization.

2.1.2. Synthesis of (R)-2-methyl-3-(pivaloylthio)propanoic acid

This intermediate can be prepared starting from (S)-methyloxirane.

Experimental Protocol:

-

Step 1: Ring-opening of (S)-methyloxirane: (S)-methyloxirane (1.0 eq) is reacted with a thiolacetic acid (1.1 eq) in the presence of a base like triethylamine to yield (R)-3-(acetylthio)-2-methylpropan-1-ol.

-

Step 2: Pivaloyl chloride reaction: The resulting alcohol is then reacted with pivaloyl chloride (1.2 eq) in the presence of a base like pyridine to form the corresponding pivaloyl ester.

-

Step 3: Hydrolysis of the thioacetate and formation of the pivaloylthio group: The acetylthio group is selectively hydrolyzed under basic conditions, followed by reaction with pivaloyl chloride to introduce the pivaloylthio group.

-

Step 4: Oxidation to the carboxylic acid: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO/bleach to afford (R)-2-methyl-3-(pivaloylthio)propanoic acid.

Coupling of Intermediates and Final Product Formation

The final step in the synthesis of this compound involves the amide bond formation between the two key intermediates.

Experimental Protocol:

-

Step 1: Activation of the carboxylic acid: (R)-2-methyl-3-(pivaloylthio)propanoic acid (1.0 eq) is activated using a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or using a reagent like HATU or HBTU. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C.

-

Step 2: Amide bond formation: To the activated carboxylic acid, a solution of (S)-N-cyclopentylglycine methyl ester (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Step 3: Hydrolysis of the ester: The resulting methyl ester of this compound is then hydrolyzed to the final carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol or THF. The reaction is monitored by TLC until completion.

-

Step 4: Work-up and purification: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3 and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product as a white solid.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₇NO₄S |

| Molecular Weight | 329.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

| Overall Yield (projected) | 30-40% (over 6-8 steps) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~0.9-2.0 (m, 8H, cyclopentyl protons), 1.25 (s, 9H, pivaloyl protons), 1.3-1.4 (d, 3H, methyl protons), 2.8-3.2 (m, 2H, -S-CH₂-), 3.5-3.8 (m, 1H, -CH(CH₃)-), 3.9-4.2 (m, 2H, -N-CH₂-COOH), 10-12 (br s, 1H, -COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~24-25 (cyclopentyl CH₂), ~30-32 (cyclopentyl CH), ~18-20 (CH₃), ~27 (C(CH₃)₃), ~39 (C(CH₃)₃), ~35-38 (-S-CH₂-), ~45-48 (-CH(CH₃)-), ~50-53 (-N-CH₂-COOH), ~170-175 (-COOH), ~175-180 (C=O, amide), ~200-205 (C=O, thioester).

-

IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of carboxylic acid), ~2960, 2870 (C-H stretch), ~1740 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of thioester), ~1640 (C=O stretch of amide).

-

Mass Spectrometry (ESI+): m/z 330.17 [M+H]⁺, 352.15 [M+Na]⁺.

Experimental Workflow Diagram

Caption: Convergent synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for the ACE inhibitor this compound. The convergent synthesis approach, involving the preparation and subsequent coupling of two key intermediates, offers an efficient pathway to the target molecule. The provided experimental protocols and tabulated data are intended to be a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on a larger scale.

References

Methodological & Application

Pivalopril In Vivo Experimental Design for Hypertension Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalopril is an orally active angiotensin-converting enzyme (ACE) inhibitor. Like other drugs in its class, this compound exerts its antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. These application notes provide a comprehensive guide to the in vivo experimental design for studying the antihypertensive effects of this compound, including detailed protocols for key experiments and data presentation guidelines.

Data Presentation

The following table summarizes quantitative data from in vivo studies of this compound in hypertensive models.

| Parameter | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |

| Angiotensin I Pressor Effect Antagonism (ED50) | Normotensive Rats | 0.03-1.0 mg/kg | Oral (p.o.) | 0.1 mg/kg | |

| Angiotensin I Pressor Effect Antagonism (ED50) | Normotensive Dogs | 0.01-1.0 mg/kg | Oral (p.o.) | 0.17 mg/kg | |

| Mean Arterial Pressure Reduction | Sodium-Deficient Spontaneously Hypertensive Rats (SHR) | 1-100 mg/kg | Oral (p.o.) | Dose-related reduction in mean arterial pressure. | |

| Mean Arterial Pressure Reduction | Sodium-Replete Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day (for 5 days) | Oral (p.o.) | More effective reduction in mean arterial pressure compared to captopril at the same dose. |

Signaling Pathway

The antihypertensive effect of this compound is mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this signaling pathway.

Caption: this compound inhibits ACE, blocking the formation of Angiotensin II.

Experimental Workflow

A typical in vivo experimental workflow for assessing the antihypertensive effects of this compound is outlined below.

Application Notes and Protocols for Pivalopril in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalopril is a potent, orally effective angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is converted in the body to its active form, which then inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. Due to its mechanism of action, this compound is a valuable tool for in vitro studies investigating the RAAS pathway, cardiovascular physiology, and the effects of ACE inhibition on various cell types.

These application notes provide a detailed protocol for the solubilization and use of this compound in cell culture experiments, ensuring reliable and reproducible results.

Data Presentation

Table 1: this compound Solubility

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | ≥ 10 mM | Prepare a concentrated stock solution in DMSO. |

| Ethanol | Limited Data | Not Recommended | Insufficient data for reliable use in cell culture. |

| PBS | Insoluble | Not Recommended | Direct dissolution in aqueous buffers will likely result in precipitation. |

| Water | Insoluble | Not Recommended | This compound is a hydrophobic molecule. |

Table 2: Recommended Working Concentrations

| Parameter | Recommendation | Justification |

| Stock Solution Concentration | 10 mM in 100% DMSO | Provides a concentrated stock for serial dilutions, minimizing the volume of DMSO added to cell cultures. |

| Intermediate Dilution | In cell culture medium | Perform serial dilutions from the stock solution into the desired cell culture medium to achieve the final working concentration. |

| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration as low as possible. |

| Negative Control | Vehicle Control | Treat cells with the same final concentration of DMSO used in the experimental groups to account for any solvent effects. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required, the this compound stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

-

Pipettes and sterile filter tips

Procedure:

-

Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare intermediate dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in complete cell culture medium. This helps to avoid precipitation of the compound when adding it to the final culture volume.

-

Prepare final working solutions: Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

-

Example for a 10 µM final concentration: Add 1 µL

-

Application Notes and Protocols for the Quantification of Pivalopril in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalopril is a conceptual pivaloyloxymethyl (POM) ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, designed to enhance oral bioavailability. Upon absorption, the POM ester is rapidly hydrolyzed by plasma esterases to release the active ACE inhibitor, pivalic acid, and formaldehyde. The quantification of both the intact prodrug and its active metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed analytical method for the simultaneous quantification of this compound and its active metabolite in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar POM ester prodrugs, such as pivmecillinam.[1]

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of this compound and its active metabolite from plasma samples.

Caption: Workflow for this compound quantification in plasma.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the LC-MS/MS method for the quantification of a pivaloyloxymethyl ester prodrug and its active metabolite in human plasma. The data presented is representative and based on methodologies for similar compounds.[1]

| Parameter | This compound (Prodrug) | Active Metabolite |

| Linearity Range | 0.05 - 15 ng/mL | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 10 ng/mL |

| Intra-day Precision (%RSD) | < 6.0% | < 5.5% |

| Inter-day Precision (%RSD) | < 7.0% | < 6.5% |

| Accuracy (%RE) | -9.0% to +12.0% | -8.5% to +13.5% |

| Extraction Recovery | > 85% | > 88% |

| Matrix Effect | Minimal | Minimal |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound and its active metabolite from human plasma using protein precipitation.

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution to the plasma sample and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of this compound and its active metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90% to 10% B

-

3.1-5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

MRM Transitions (Hypothetical):

-

This compound: m/z [M+H]⁺ → fragment ion

-

Active Metabolite: m/z [M+H]⁺ → fragment ion

-

Internal Standard: m/z [M+H]⁺ → fragment ion

-

Note: The specific MRM transitions and collision energies must be optimized for this compound and its active metabolite.

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of this compound and the logical relationship between the prodrug and its active form, which is the basis for the analytical method development.

Caption: this compound's metabolic activation and quantification targets.

References

Application Notes and Protocols: Utilizing Pivalopril for the Investigation of Endothelial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is considered an early hallmark in the pathogenesis of atherosclerosis and other cardiovascular diseases. Key features of endothelial dysfunction include reduced bioavailability of nitric oxide (NO), increased production of reactive oxygen species (ROS), and enhanced expression of inflammatory and adhesion molecules.

Pivalopril, an angiotensin-converting enzyme (ACE) inhibitor, presents a valuable pharmacological tool for studying the mechanisms of endothelial dysfunction and for the preclinical assessment of therapeutic strategies aimed at its reversal.[1][2] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II.[3] Concurrently, it prevents the degradation of bradykinin, a potent vasodilator that stimulates the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[4][5] These actions collectively contribute to the improvement of endothelial function.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo models of endothelial dysfunction.

Mechanism of Action of this compound in the Endothelium

This compound's therapeutic effects on the endothelium are primarily mediated through its inhibition of the Angiotensin-Converting Enzyme (ACE). This inhibition sets off a cascade of events that collectively counteract the hallmarks of endothelial dysfunction.

dot

Caption: this compound's dual action on the Renin-Angiotensin and Kallikrein-Kinin systems.

Data Presentation: Expected Effects of this compound on Endothelial Function Markers

The following tables summarize the anticipated quantitative outcomes from the described experimental protocols when studying the effects of this compound on endothelial dysfunction. The data is extrapolated from studies on other ACE inhibitors.[6][7][8][9]

Table 1: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) with Induced Dysfunction

| Parameter | Endothelial Dysfunction Model (e.g., TNF-α stimulation) | This compound Treatment | Expected Outcome | Reference Protocols |

| eNOS Activity | Decreased | This compound (1-10 µM) | Increased eNOS activity | Protocol 2 |

| Nitric Oxide (NO) Production | Decreased | This compound (1-10 µM) | Increased NO levels | Protocol 3 |

| Reactive Oxygen Species (ROS) | Increased | This compound (1-10 µM) | Decreased ROS levels | Protocol 4 |

| Endothelial Cell Apoptosis | Increased | This compound (1-10 µM) | Decreased apoptosis rate | Protocol 5 |

| Angiotensin II Levels | Increased | This compound (1-10 µM) | Decreased Angiotensin II levels | Protocol 6 |

| Bradykinin Levels | Unchanged | This compound (1-10 µM) | Increased Bradykinin levels | - |

Table 2: In Vivo Effects of this compound in Animal Models of Endothelial Dysfunction

| Parameter | Animal Model (e.g., Spontaneously Hypertensive Rat) | This compound Treatment | Expected Outcome | Reference Protocols |

| Endothelium-Dependent Vasodilation | Impaired | This compound (e.g., 10 mg/kg/day) | Improved vasodilation | Protocol 7 |

| Plasma von Willebrand Factor (vWF) | Increased | This compound (e.g., 10 mg/kg/day) | Decreased vWF levels | Protocol 8 |

| Plasma Nitrite/Nitrate Levels | Decreased | This compound (e.g., 10 mg/kg/day) | Increased Nitrite/Nitrate levels | - |

| Aortic eNOS Expression | Decreased | This compound (e.g., 10 mg/kg/day) | Increased eNOS expression | - |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on endothelial dysfunction.

In Vitro Protocols

dot

Caption: Workflow for assessing this compound's effects on endothelial cells in vitro.

Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Cell Source: Obtain primary HUVECs from a commercial supplier.

-

Culture Medium: Culture cells in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA. Use cells between passages 2 and 5 for experiments to ensure phenotypic stability.

Protocol 2: eNOS Activity Assay

-

Principle: This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by eNOS.

-

Procedure: a. Culture HUVECs in 6-well plates to confluence. b. Induce endothelial dysfunction (e.g., incubate with TNF-α at 10 ng/mL for 24 hours). c. Treat cells with this compound at desired concentrations (e.g., 1-10 µM) for 24 hours. d. Lyse the cells and incubate the lysate with L-[³H]arginine and eNOS cofactors (NADPH, FAD, FMN, BH₄). e. Stop the reaction and separate L-[³H]citrulline from L-[³H]arginine using ion-exchange chromatography. f. Quantify L-[³H]citrulline using a scintillation counter. g. Normalize eNOS activity to the total protein concentration of the cell lysate.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO.

-

Procedure: a. Culture HUVECs in 24-well plates. b. Induce dysfunction and treat with this compound as described in Protocol 2. c. Collect the cell culture supernatant. d. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. e. Measure the absorbance at 540 nm using a microplate reader. f. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Reactive Oxygen Species (ROS) Measurement

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure: a. Culture HUVECs in a black, clear-bottom 96-well plate. b. Induce dysfunction and treat with this compound. c. Load cells with 10 µM DCF-DA for 30 minutes at 37°C. d. Wash the cells with phosphate-buffered saline (PBS). e. Measure fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

Protocol 5: Endothelial Cell Apoptosis Assay

-

Principle: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify necrotic cells.

-

Procedure: a. Culture HUVECs in 6-well plates. b. Induce apoptosis (e.g., serum starvation or treatment with TNF-α/Actinomycin D). c. Treat with this compound. d. Harvest cells and resuspend in Annexin V binding buffer. e. Stain with FITC-conjugated Annexin V and PI. f. Analyze the cell population by flow cytometry.

Protocol 6: Quantification of Angiotensin II in Cell Culture Supernatant

-

Principle: Angiotensin II levels can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[10]

-

ELISA Procedure: a. Collect cell culture supernatant after treatment. b. Perform the ELISA according to the manufacturer's instructions. c. Briefly, add samples and standards to a microplate pre-coated with an anti-Angiotensin II antibody. d. Add a fixed amount of biotinylated Angiotensin II. e. After incubation and washing, add streptavidin-HRP. f. Add a substrate solution and measure the color development. g. Calculate Angiotensin II concentration from the standard curve.

In Vivo Protocols

dot

Caption: Workflow for assessing this compound's effects on endothelial function in vivo.

Protocol 7: Aortic Ring Vasoreactivity Assay

-

Principle: This ex vivo assay measures the contractile and relaxation responses of isolated aortic rings to various vasoactive agents.

-

Procedure: a. Humanely euthanize the animal and carefully dissect the thoracic aorta. b. Clean the aorta of adhering fat and connective tissue and cut into 2-3 mm rings. c. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C. d. Allow the rings to equilibrate under a resting tension of 1.5-2.0 g. e. Pre-contract the rings with phenylephrine (1 µM). f. Once a stable contraction is achieved, perform a cumulative concentration-response curve to a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation). g. Record the changes in tension using an isometric force transducer.

Protocol 8: Measurement of Plasma von Willebrand Factor (vWF)

-

Principle: vWF is a marker of endothelial activation and damage. Its levels in plasma can be measured by ELISA.[11][12]

-

Procedure: a. Collect blood from the animals into citrate-containing tubes. b. Prepare platelet-poor plasma by centrifugation. c. Perform a sandwich ELISA according to the manufacturer's protocol. d. Briefly, add plasma samples and standards to a microplate coated with an anti-vWF capture antibody. e. After incubation and washing, add a horseradish peroxidase (HRP)-conjugated anti-vWF detection antibody. f. Add a substrate solution and measure the color development. g. Calculate vWF concentration from the standard curve.

Conclusion

This compound serves as a potent and specific tool for the investigation of endothelial dysfunction. Its well-defined mechanism of action, targeting the renin-angiotensin system, allows for the elucidation of key signaling pathways involved in the regulation of vascular health. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of this compound and other ACE inhibitors in mitigating endothelial dysfunction and its downstream cardiovascular consequences.

References

- 1. mdpi.com [mdpi.com]

- 2. theadl.com [theadl.com]

- 3. ACE inhibition, endothelial function and coronary artery lesions. Role of kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. www1.wfh.org [www1.wfh.org]

- 12. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]

Pivalopril for Inducing Hypotension in Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pivalopril for the induction of controlled hypotension in animal research models. This document outlines the mechanism of action, provides quantitative data from preclinical studies, and offers detailed experimental protocols for practical application in a laboratory setting.

Mechanism of Action

This compound is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[3]

By inhibiting ACE, this compound blocks the formation of angiotensin II, leading to vasodilation of both arteries and veins.[3] Additionally, ACE is responsible for the breakdown of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an increase in bradykinin levels, which further contributes to the vasodilation and hypotensive effect.[3][4]

Signaling Pathway of ACE Inhibition by this compound

Caption: this compound inhibits ACE, reducing angiotensin II-mediated vasoconstriction and increasing bradykinin-mediated vasodilation.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on blood pressure in various animal models as reported in preclinical studies.

Table 1: Antagonism of Angiotensin I-Induced Pressor Effects

| Animal Model | Route of Administration | This compound Dose Range | ED₅₀ | Reference |

| Conscious Normotensive Rats | Oral (p.o.) | 0.03 - 1.0 mg/kg | 0.1 mg/kg | [1][2] |

| Conscious Normotensive Dogs | Oral (p.o.) | 0.01 - 1.0 mg/kg (incremental) | 0.17 mg/kg | [1][2] |

Table 2: Reduction in Mean Arterial Pressure (MAP) in Hypertensive Rats

| Animal Model | Condition | Route of Administration | This compound Dose Range | Observation | Reference |

| Conscious Spontaneously Hypertensive Rats (SHR) | Sodium-deficient | Oral (p.o.) | 1 - 100 mg/kg | Dose-related reduction in MAP | [1][2] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Sodium-replete | Oral (p.o.) | 100 mg/kg/day (for 5 days) | More effective reduction in MAP than captopril at the same dose | [1][2] |

Experimental Protocols

These protocols provide a framework for inducing hypotension using this compound in rodent and canine models. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Caption: A generalized workflow for studies involving this compound-induced hypotension in animal models.

Protocol 1: Oral Administration of this compound in Conscious Rats for Hypotension Induction

1. Animal Model:

-

Species: Sprague-Dawley or Spontaneously Hypertensive Rats (SHR).

-

Weight: 250-350 g.

-

Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

2. Materials:

-

This compound powder.

-

Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80) in sterile water.

-

Oral gavage needles (20-gauge, 1.5-inch, ball-tipped).

-

Syringes.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or radiotelemetry for continuous, direct measurement).

3. This compound Formulation Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

-

Prepare the vehicle solution.

-

Suspend the this compound powder in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh on the day of the experiment.

4. Experimental Procedure:

-

Baseline Blood Pressure: If using a tail-cuff system, acclimate the rats to the restraining device and cuff for several days prior to the experiment to minimize stress-induced blood pressure variations. Record stable baseline systolic blood pressure readings. For telemetry, baseline data can be collected continuously in the home cage.

-

This compound Administration:

-

Gently restrain the rat.

-

Administer the prepared this compound suspension via oral gavage. The volume should typically be between 1-5 mL/kg.

-

-

Blood Pressure Monitoring:

-

Tail-Cuff: Measure blood pressure at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

Telemetry: Record blood pressure continuously.

-

-

Data Analysis: Calculate the change in blood pressure from baseline at each time point.

Protocol 2: Intravenous Administration of this compound in Anesthetized Dogs for Acute Hypotension Studies

1. Animal Model:

-

Species: Beagle dogs.

-

Weight: 10-15 kg.

-

Acclimation: Acclimate dogs to the laboratory environment. Fast overnight with free access to water before the experiment.

2. Materials:

-

This compound (ensure a formulation suitable for intravenous administration is used or prepared).

-

Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance).

-

Intravenous catheters.

-

Surgical instruments for catheter placement.

-

Direct blood pressure monitoring system (arterial catheter connected to a pressure transducer).

-

Ventilator.

-

Physiological monitoring equipment (ECG, temperature, etc.).

3. Anesthesia and Surgical Preparation:

-

Pre-medicate as appropriate for the institution's protocol.

-

Induce anesthesia with an injectable agent (e.g., propofol to effect).

-

Intubate the dog and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane).

-

Place an intravenous catheter for drug and fluid administration.

-

Surgically place a catheter in a peripheral artery (e.g., femoral or dorsal pedal artery) for direct and continuous blood pressure measurement.

-

Monitor vital signs throughout the procedure.

4. Experimental Procedure:

-

Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes before any experimental manipulations.

-

Baseline Measurement: Record stable baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for at least 15 minutes.

-

This compound Administration:

-

Administer this compound intravenously. The dose can be given as a bolus or a continuous infusion, depending on the experimental design. Start with a low dose and titrate to the desired hypotensive effect.

-

-

Continuous Monitoring: Continuously record arterial blood pressure and other physiological parameters.

-

Data Analysis: Analyze the time course and magnitude of the hypotensive response to this compound.

Important Considerations:

-

Ethical Approval: All animal experiments must be approved by the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

-

Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters. Be consistent with the anesthetic regimen within a study. Anesthetics themselves can cause hypotension, which should be accounted for in the experimental design.

-

Blood Pressure Measurement: Direct arterial blood pressure measurement is considered the gold standard for accuracy. Non-invasive methods like tail-cuff plethysmography are suitable for conscious animals but can be influenced by stress and movement.

-

Vehicle Controls: Always include a vehicle control group to account for any effects of the formulation itself.

-

Post-Procedure Care: For survival studies, provide appropriate post-operative analgesia and monitoring to ensure animal welfare.

References

- 1. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]

Troubleshooting & Optimization

Technical Support Center: Pivalopril and ACE Inhibitor Resistance in Experimental Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to pivalopril and other ACE inhibitors in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1] Its primary mechanism of action is to block the conversion of angiotensin I (Ang I) to angiotensin II (Ang II) by inhibiting the ACE enzyme.[2] Ang II is a potent vasoconstrictor, so by reducing its production, this compound leads to vasodilation and a decrease in blood pressure.[2]

Q2: We are observing a diminished or complete lack of response to this compound in our experimental model. What are the potential mechanisms of resistance?

Resistance to ACE inhibitors like this compound in experimental models can arise from several factors:

-

Alternative Ang II Production Pathways: Angiotensin II can be produced by enzymes other than ACE, such as chymase and cathepsin G.[3][4][5] These alternative pathways are not blocked by ACE inhibitors and can maintain Ang II levels, thus circumventing the action of this compound.[3][5]

-

Pharmacokinetic Factors: The effectiveness of an ACE inhibitor can be influenced by how it is absorbed, distributed, metabolized, and excreted. In some experimental models, non-responder animals have shown increased clearance of the ACE inhibitor, leading to lower drug exposure at the target tissue.[6]

-

Pharmacodynamic Factors: Differences in the target enzyme itself can contribute to resistance. For example, in a study with lisinopril, non-responding rats had higher renal ACE activity and expression compared to responders.[6]

-

Genetic Polymorphisms: Variations in the genes encoding components of the renin-angiotensin-aldosterone system (RAAS), such as the ACE gene itself or the angiotensin II receptor gene (AGTR1), can influence an individual's or an animal model's response to ACE inhibitors.[7][8][9]

-

Upregulation of Compensatory Pathways: Chronic ACE inhibition can sometimes lead to compensatory changes in the expression of other components of the RAAS, including ACE2, which is another enzyme involved in angiotensin metabolism.[10][11][12]

Q3: Are there specific experimental models known to be resistant to this compound?

Currently, there is a lack of published literature specifically detailing experimental models with inherent or acquired resistance to this compound. However, resistance to ACE inhibitors, in general, has been observed in models like the 5/6 nephrectomized rat model for lisinopril.[6] The underlying mechanisms in such models, like altered pharmacokinetics and pharmacodynamics, could be relevant for this compound as well.

Troubleshooting Guides

Issue: Reduced or Absent Hypotensive Response to this compound

If your experimental model is showing a blunted or non-existent blood pressure reduction in response to this compound, consider the following troubleshooting steps.

Quantitative Data Summary: Factors Influencing ACE Inhibitor Response

| Parameter | High Responder Phenotype | Low/Non-Responder Phenotype | Potential Implication for Resistance |

| Renal ACE Activity | Lower | Higher | Increased target enzyme levels may require higher drug concentrations for effective inhibition.[6] |

| Renal ACE Expression | Lower | Higher | Higher baseline expression could contribute to overcoming the inhibitory effect.[6] |

| Drug Clearance | Lower | Higher | Faster elimination of the drug leads to reduced exposure and efficacy.[6] |

| Chymase Activity | Low | High | Active alternative pathways for Ang II production can bypass ACE inhibition.[4][5] |

Experimental Protocols

1. Assessment of ACE Activity in Tissue Homogenates

This protocol allows for the quantification of ACE activity in tissues (e.g., lung, kidney, heart) from your experimental model to investigate pharmacodynamic resistance.

Materials:

-

Tissue of interest

-

Homogenization buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

-

ACE substrate (e.g., Hippuryl-His-Leu, HHL)

-

Fluorimeter or Spectrophotometer

-

This compound or other ACE inhibitor (for in vitro validation)

Procedure:

-

Harvest fresh tissue from control and this compound-treated animals.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the membrane-bound and soluble ACE.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add a known amount of protein from the supernatant.

-

Add the ACE substrate HHL to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding NaOH).

-

Measure the fluorescence or absorbance of the product (e.g., the cleaved hippuric acid can be measured).

-

Calculate ACE activity based on a standard curve and normalize to the protein concentration.

2. Measurement of Angiotensin II Levels

This protocol helps determine if Ang II levels remain elevated despite this compound treatment, suggesting the involvement of alternative production pathways.

Materials:

-

Plasma or tissue homogenate samples

-

Angiotensin II ELISA kit

-

Plate reader

Procedure:

-

Collect blood samples in chilled tubes containing protease inhibitors and EDTA.

-

Centrifuge to separate plasma and store at -80°C.

-

For tissue samples, homogenize in a buffer containing protease inhibitors.

-

Follow the manufacturer's instructions for the Angiotensin II ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Calculate the Angiotensin II concentration in your samples based on the standard curve.

Visualizations

Caption: Standard Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of this compound on ACE.

Caption: Alternative pathways for Angiotensin II production that can contribute to ACE inhibitor resistance.

Caption: A logical workflow for troubleshooting diminished experimental responses to this compound.

References

- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 2. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The physiological significance of the alternative pathways of angiotensin II production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. scielo.br [scielo.br]

- 6. Therapeutic resistance to angiotensin converting enzyme (ACE) inhibition is related to pharmacodynamic and -kinetic factors in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renin-angiotensin system gene polymorphisms influence blood pressure and the response to angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genetic polymorphisms influencing antihypertensive drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of ACE inhibitors and angiotensin type II blockers with ACE2 overexpression in COVID-19 comorbidities: A pathway-based analytical study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Pivalopril and Renal Function in Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying pivalopril and its potential impact on renal function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound may affect renal function?

A1: this compound is a prodrug that, upon hydrolysis, releases pivalic acid (also known as pivalate). Pivalic acid is poorly metabolized and is primarily eliminated from the body by forming a conjugate with L-carnitine, called pivaloyl-carnitine, which is then excreted in the urine.[1] This process can lead to a depletion of the body's L-carnitine stores. Since L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a deficiency can impair mitochondrial function, particularly in high-energy-demand organs like the kidneys.[2] This impairment can lead to cellular injury and renal dysfunction.

Q2: What are the observable signs of this compound-induced renal impact in animal models?

A2: In animal models, the renal impact of pivalate-generating prodrugs may manifest as:

-

Biochemical changes: Elevated serum creatinine (sCr) and blood urea nitrogen (BUN), although these are often late indicators of kidney damage. More sensitive and earlier biomarkers include urinary kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), and albumin-to-creatinine ratio (ACR).[3]

-

Histopathological changes: Evidence of tubular injury, mitochondrial swelling, and lipid accumulation in renal tissues.

-

Functional changes: Reduced glomerular filtration rate (GFR).

-

Systemic effects of carnitine depletion: In severe cases, muscle weakness and hypoglycemia may be observed.[4]

Q3: How can the potential renal effects of this compound be mitigated in our studies?

A3: The primary strategy to mitigate the renal impact of this compound is the co-administration of L-carnitine.[1] Supplementation with L-carnitine replenishes the stores that are depleted by the excretion of pivaloyl-carnitine, thereby maintaining normal mitochondrial fatty acid oxidation.

Q4: What is a recommended starting dose for L-carnitine supplementation in preclinical studies?

A4: The optimal dose of L-carnitine can vary depending on the dose of this compound and the animal model. However, based on studies with other pivalate-generating drugs and general drug-induced nephrotoxicity models, a starting point for L-carnitine supplementation in rats is in the range of 100-500 mg/kg/day, administered orally.[5] It is crucial to perform dose-ranging studies to determine the most effective dose for your specific experimental conditions.

Q5: How long does it take for carnitine levels to recover after discontinuing a pivalate-generating drug?

A5: Studies on pivalate-containing antibiotics have shown that after cessation of the drug, serum carnitine levels can take several months to return to normal without supplementation.[6]

Troubleshooting Guides

Issue 1: Elevated Renal Biomarkers Despite L-carnitine Supplementation

Possible Causes:

-

Insufficient L-carnitine Dose: The administered dose of L-carnitine may not be sufficient to counteract the depletion caused by the this compound dose being used.

-

Direct Nephrotoxicity: The parent molecule (this compound) or another metabolite might have direct nephrotoxic effects independent of carnitine depletion.

-

Timing of Supplementation: L-carnitine supplementation may have been initiated after significant renal injury had already occurred.

-

Bioavailability Issues: The formulation or route of administration of L-carnitine may result in poor bioavailability.

Troubleshooting Steps:

-

Increase L-carnitine Dose: Conduct a dose-escalation study with L-carnitine to determine if a higher dose can normalize renal biomarkers.

-

Control Experiments: Include a control group treated with a non-pivalate-containing ACE inhibitor with a similar pharmacological profile to assess for class-specific effects on renal function. Also, include a group treated with pivalic acid alone to isolate its effects.

-

Prophylactic Administration: Ensure L-carnitine supplementation begins concurrently with or prior to the first dose of this compound.

-

Pharmacokinetic Analysis: If possible, measure plasma levels of L-carnitine to ensure adequate absorption.

Issue 2: Unexpected Weight Loss or Morbidity in this compound-Treated Animals

Possible Causes:

-

Systemic Carnitine Deficiency: Significant carnitine depletion can affect other high-energy-demand tissues, such as skeletal and cardiac muscle, leading to myopathy and reduced activity.[4]

-

Off-target Effects: The observed morbidity may be due to off-target effects of this compound unrelated to its impact on renal function.

-

Dehydration and Malnutrition: Renal dysfunction can lead to fluid and electrolyte imbalances, causing dehydration and reduced food intake.

Troubleshooting Steps:

-

Monitor Food and Water Intake: Quantify daily food and water consumption to identify any significant changes.

-

Assess Muscle Function: Employ functional tests such as grip strength to assess for myopathy.

-

Comprehensive Metabolic Panel: Analyze serum for a broader range of metabolic markers, including glucose, electrolytes, and liver enzymes, to identify other potential organ toxicities.

-

Necropsy and Histopathology: Perform a thorough gross necropsy and histopathological examination of major organs to identify any other target tissues of toxicity.

Quantitative Data Summary

The following tables summarize data from studies on pivalate-generating prodrugs, which can serve as a reference for designing experiments with this compound.

Table 1: Impact of Pivalate-Generating Prodrugs on Carnitine Levels

| Drug | Species | Dose | Duration | Plasma/Serum Carnitine Reduction | Reference |

| Pivampicillin | Rat | 630 mg/kg/day | 24 days | 66% | [7] |

| Pivampicillin & Pivmecillinam | Human | Standard therapeutic dose | Long-term | 85% | [6] |

| Cefditoren Pivoxil | Human | 400 mg twice daily | 14 days | ~85% (in females) | [8] |

| Tenofovir Dipivoxil | Human | 600 mg (multiple doses) | 72 hours | 85% | [9] |

Table 2: Effect of L-carnitine Supplementation on Renal Parameters in Drug-Induced Nephrotoxicity Models

| Nephrotoxic Agent | Animal Model | L-carnitine Dose | Effect on Renal Biomarkers | Reference |

| Cisplatin | Rat | 500 mg/kg/day | Attenuated increases in serum creatinine and BUN | [5] |

| Gentamicin | Rat | Not specified | Preserved kidney structure and function | [10] |

| Adenine | Rat | 750 mg/kg/day | Ameliorated hematological alterations associated with renal failure | [11] |

Experimental Protocols

Key Experiment: Assessing the Protective Effect of L-carnitine on this compound-Induced Renal Impact in Rats

Objective: To determine if co-administration of L-carnitine can mitigate the potential renal effects of this compound in a rat model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model for nephrotoxicity studies.

Experimental Groups (n=8-10 per group):

-

Vehicle Control: Administration of the vehicle used for this compound and L-carnitine.

-

This compound: Administration of this compound at a therapeutically relevant dose.

-

This compound + L-carnitine: Co-administration of this compound and L-carnitine.

-

L-carnitine Control: Administration of L-carnitine alone.

Dosing and Administration:

-

This compound: Administered orally (gavage) once daily. The dose should be determined based on pharmacokinetic and pharmacodynamic studies to achieve the desired level of ACE inhibition.

-

L-carnitine: Administered orally (gavage) once daily, typically 30 minutes before this compound administration. A starting dose of 200 mg/kg/day is recommended, with the option to include higher and lower dose groups.

Study Duration: 28 days.

Sample Collection and Analysis:

-

Urine Collection: 24-hour urine samples are collected at baseline (day 0) and on days 7, 14, 21, and 28. Urine should be analyzed for:

-

Albumin

-

Creatinine

-

Kidney Injury Molecule-1 (KIM-1)

-

Neutrophil Gelatinase-Associated Lipocalin (NGAL)

-

-

Blood Collection: Blood samples are collected via tail vein or saphenous vein at the same time points as urine collection. Serum or plasma should be analyzed for:

-

Creatinine

-

Blood Urea Nitrogen (BUN)

-

Free and total carnitine levels

-

-

Terminal Procedures (Day 29):

-

Animals are anesthetized, and a terminal blood sample is collected via cardiac puncture.

-

Kidneys are harvested, with one kidney fixed in 10% neutral buffered formalin for histopathological analysis and the other snap-frozen for biomarker analysis or mitochondrial assays.

-

Histopathology: Formalin-fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular injury, inflammation, and other morphological changes.

Visualizations

Signaling Pathway of this compound-Induced Renal Impact

Caption: this compound's impact on renal cell mitochondria.

Experimental Workflow

Caption: Preclinical study workflow for this compound.

Logical Relationship for Troubleshooting

Caption: Troubleshooting elevated renal biomarkers.

References

- 1. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gazimedj.com [gazimedj.com]

- 3. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progression of cisplatin-induced nephrotoxicity in a carnitine-depleted rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced carnitine and ketogenesis in the pivampicillin treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. Impact on L-carnitine Homeostasis of Short-term Treatment with the Pivalate Prodrug Tenofovir Dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Alogliptin and L-carnitine on Nephrotoxicity-Inducedby Gentamicin in Rats [zvjz.journals.ekb.eg]

- 11. Therapeutic potential of L-Carnitine in improving adenine-induced hematological abnormalities in rats: A preclinical pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Pivalopril and Lisinopril: Potency and Duration of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors, pivalopril and lisinopril, focusing on their potency and duration of action. The information herein is supported by experimental data to aid in research and development efforts within the cardiovascular therapeutic area.

Executive Summary

This compound is a potent, orally active ACE inhibitor.[1] While direct comparative in vitro potency data with lisinopril is limited in publicly available literature, in vivo studies demonstrate its significant ACE inhibitory effects. Lisinopril is a well-characterized ACE inhibitor with established high potency and a long duration of action, allowing for once-daily dosing. This guide synthesizes the available data to provide a comparative overview of these two compounds.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound and Lisinopril

| Parameter | This compound | Lisinopril | Notes |

| In Vitro Potency | |||

| IC50 (ACE Inhibition) | Data not available in cited literature | 1.9 nM | IC50 value for lisinopril is against soluble ACE.[2] |

| Ki (ACE Inhibition) | Data not available in cited literature | ≈ 0.39 nM | Ki value for lisinopril binding to ACE.[3] |

| In Vivo Potency | |||

| ED50 (Rat) | 0.1 mg/kg (p.o.) | Not directly compared | This compound's ED50 for antagonism of angiotensin I-induced pressor effects is comparable to captopril (0.1 mg/kg).[1] |

| ED50 (Dog) | 0.17 mg/kg (p.o.) | Not directly compared | This compound's ED50 for antagonism of angiotensin I-induced pressor effects. For comparison, captopril's ED50 was 0.06 mg/kg in the same study.[1] |

Note: The in vivo potency of this compound is compared to captopril in the available studies.

Table 2: Pharmacokinetics and Duration of Action

| Parameter | This compound | Lisinopril |

| Route of Administration | Oral | Oral |

| Bioavailability | Orally Active | ~25% (range 6-60%)[4] |

| Metabolism | Not specified | Not metabolized; excreted unchanged in urine[5] |

| Elimination Half-life | Not specified | ~12 hours (effective accumulation half-life) |

| Duration of Action | Similar to captopril at equieffective doses[1] | At least 24 hours |

| Peak Effect | 0.5 to 1 hour (inhibition of pressor response) | ~6-8 hours (peak serum concentration and effect) |

Experimental Protocols

In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ACE in vitro.

Principle: The assay measures the activity of ACE by quantifying the product formed from a specific substrate. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor. A widely used method involves the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of HA produced is then quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Test compounds (this compound, Lisinopril) at various concentrations

-

Borate buffer (pH 8.3)

-

Reagents for stopping the reaction and quantifying hippuric acid (e.g., ethyl acetate for extraction, colorimetric reagents)

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Reagents: Prepare solutions of ACE, HHL, and test compounds in the appropriate buffer.

-

Enzyme Inhibition Reaction:

-

Pre-incubate a solution of ACE with various concentrations of the test inhibitor (or buffer for control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.

-

Quantification of Hippuric Acid:

-

Spectrophotometric Method: Extract the hippuric acid into an organic solvent like ethyl acetate and measure its absorbance at a specific wavelength (e.g., 228 nm).

-

HPLC Method: Separate and quantify the hippuric acid from the reaction mixture using a reverse-phase HPLC system with UV detection.

-

-

Calculation of IC50:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ACE activity, determined by fitting the data to a suitable sigmoidal dose-response curve.

-

In Vivo Measurement of ACE Inhibition Duration

This protocol describes a common method for assessing the duration of action of an ACE inhibitor in vivo by measuring the antagonism of the pressor response to angiotensin I.

Principle: ACE converts angiotensin I (inactive) to angiotensin II (a potent vasoconstrictor). An ACE inhibitor will block this conversion, thus reducing the pressor (blood pressure-increasing) effect of exogenously administered angiotensin I, without affecting the pressor response to angiotensin II. The duration of this inhibition reflects the duration of action of the drug.

Animal Model:

-

Conscious normotensive or spontaneously hypertensive rats (SHR) are commonly used.[1]

Procedure:

-

Animal Preparation: Animals are instrumented for continuous blood pressure monitoring.

-

Baseline Responses: Establish baseline pressor responses by administering intravenous injections of angiotensin I and angiotensin II and recording the change in blood pressure. The ratio of the pressor response to angiotensin I versus angiotensin II should be consistent.

-

Drug Administration: Administer the test ACE inhibitor (e.g., this compound or lisinopril) orally at various doses.[1]

-

Challenge with Angiotensin I and II: At different time points after drug administration, challenge the animals again with intravenous injections of angiotensin I and angiotensin II and record the pressor responses.

-

Data Analysis:

-

Calculate the percentage inhibition of the angiotensin I pressor response at each time point compared to the pre-drug baseline.

-

The duration of action is determined by the time it takes for the inhibition of the angiotensin I response to return to baseline levels. The degree of inhibition is related to the dose of the inhibitor.

-

Mandatory Visualization

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition by ACE Inhibitors

Experimental Workflow for In Vivo Assessment of ACE Inhibition Duration

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. Angiotensin-converting enzyme inhibitory and antihypertensive activities of this compound (RHC 3659-(S)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RHC 3659: a new orally active angiotensin converting enzyme inhibitor in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Safety Profiles of Pivalopril and Other Thiol-Containing ACE Inhibitors: A Guide for Researchers

For Immediate Release

This guide provides a comprehensive comparison of the safety profiles of pivalopril and other prominent thiol-containing angiotensin-converting enzyme (ACE) inhibitors, namely captopril and zofenopril. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to facilitate informed decision-making in cardiovascular drug research.

Executive Summary

Thiol-containing ACE inhibitors are a critical class of drugs for managing hypertension and heart failure. While effective, their safety profiles, particularly concerning adverse effects like cough, angioedema, and skin reactions, are of significant interest. This guide presents a comparative analysis of this compound, captopril, and zofenopril, highlighting key differences and similarities in their safety profiles based on available data. Due to the limited publicly available clinical data on this compound, this comparison relies on preclinical studies and data from other thiol-containing ACE inhibitors to provide a comprehensive overview.

Comparative Safety Data

The following table summarizes the incidence of common adverse events associated with thiol-containing ACE inhibitors based on available clinical trial data. It is important to note the limited availability of direct comparative clinical trial data for this compound.

| Adverse Event | This compound | Captopril | Zofenopril |

| Cough | Data not available | Variable incidence reported | 2.4% - 3.9%[1] |

| Hypotension | Data not available | Variable incidence reported | Significantly lower incidence than captopril in some studies[2] |

| Angioedema | Data not available | Incidence of 0.1% - 0.7% (class effect)[3] | Low incidence, similar to other ACE inhibitors |

| Skin Rash | Data not available | More frequent than non-thiol ACE inhibitors[4] | Data not available |

| Taste Disturbance | Data not available | Associated with the thiol group[4] | Data not available |

In-Depth Analysis of Key Safety Concerns

Angioedema: A Bradykinin-Mediated Effect

A significant safety concern with all ACE inhibitors is angioedema, a potentially life-threatening swelling of the face, lips, and airways. This adverse effect is primarily mediated by the accumulation of bradykinin. ACE is responsible for the degradation of bradykinin; its inhibition leads to elevated bradykinin levels, which can increase vascular permeability and cause angioedema[3][5]. The signaling pathway below illustrates this mechanism.

References

- 1. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Angiotensin-converting enzyme inhibitory and antihypertensive activities of this compound (RHC 3659-(S)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal of Pivalopril in a Laboratory Setting: A Step-by-Step Guide

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of pivalopril, an angiotensin-converting enzyme (ACE) inhibitor, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not accessible, this guide provides essential, step-by-step procedures for its disposal based on general principles of pharmaceutical and hazardous waste management in a laboratory context.

Immediate Safety and Logistical Information

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.[1][2][3][4] The following procedures are based on established guidelines for laboratory chemical waste.

Step 1: Waste Identification and Classification

-

Hazardous Waste Determination: The first step is to determine if the this compound waste is considered hazardous.[2] Pharmaceutical waste is often regulated as hazardous due to its potential to cause harm to human health or the environment.[3] It is prudent to manage this compound as a hazardous chemical waste unless confirmed otherwise by a qualified professional.

-

Segregation: Do not mix this compound waste with other waste streams.[5] Keep it separate from non-hazardous trash, sharps, and other chemical wastes to ensure proper handling and disposal.[5][6]

Step 2: Containerization and Labeling

-

Appropriate Containers: Use a dedicated, leak-proof container that is compatible with this compound.[1][5] The container should be in good condition and have a secure lid.

-

Clear Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[1][2] Include the date when the first waste was added to the container.

Step 3: Storage

-

Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1][2]

-

Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

-

Incompatible Materials: Ensure that the stored this compound waste is not kept near incompatible chemicals.[5]

Step 4: Disposal

-

Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4][7] Your institution's EHS office can provide guidance on and arrange for pickup by an approved vendor.[1]

-

Do Not Dispose Down the Drain: Do not pour this compound waste down the sink or into the sewer system.[4] This can lead to environmental contamination.

-

Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3][7]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general laboratory waste management guidelines.

Data Presentation

No quantitative data regarding the specific disposal procedures for this compound was available in the search results.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Pivalopril

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pivalopril. The following procedural steps and data are designed to ensure safe operational practices and proper disposal, fostering a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound are skin and eye irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Required PPE | Specifications and Best Practices |

| Hand Protection | Chemical-resistant gloves | While specific glove material for this compound is not detailed in available safety data sheets, nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for integrity before use and change them frequently. For extensive handling, consider double-gloving. |

| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in situations with a higher risk of splashing. |

| Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect against incidental skin contact. |

| Respiratory Protection | Not generally required for small-scale laboratory use with adequate ventilation. | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer for specific guidance. |